molecular formula C12H9BrClNO B7891604 5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B7891604
M. Wt: 298.56 g/mol
InChI Key: SSLWEXZAFABLEL-UHFFFAOYSA-N
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Description

5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom and a chlorophenyl group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzaldehyde and 4-chlorobenzylamine.

    Formation of Schiff Base: The aldehyde and amine undergo a condensation reaction to form a Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the dihydropyridinone ring.

    Bromination: The final step involves the bromination of the dihydropyridinone ring to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: N-oxides of the dihydropyridinone ring.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorobenzaldehyde: A precursor in the synthesis of the target compound.

    4-Chlorobenzylamine: Another precursor used in the synthesis.

    N-oxides and amine derivatives: Products of oxidation and reduction reactions.

Uniqueness

5-Bromo-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-1-[(4-chlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO/c13-10-3-6-12(16)15(8-10)7-9-1-4-11(14)5-2-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLWEXZAFABLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 1 Step 2: The title compound was prepared from 5-bromopyridin-2(1H)-one (1 eq, 29.0 mmol, 5.00 g, Example 1 Step 1) and 4-chlorobenzyl bromide (1.2 eq, 34.0 mmol, 7.10 g) according to the procedure described for Example 1 Step 2. After concentration of the solvent, water was added. The aqueous phase was extracted with AcOEt and the combined organic fractions were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was recrystallized with pentane/Et2O 50/50 to afford 1-(4-chlorobenzyl)-5-bromopyridin-2(1H)-one (26.2 mmol, 7.82 g, 91%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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